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Compound of Interest

2-Propanol, 1,1'-
Compound Name: - .
(hydroxyimino)bis-

Cat. No.: B1609678

Abstract: This technical guide provides a comprehensive overview of the chemical compound
identified by the CAS number 97173-34-7, commonly referred to as 2-Propanol, 1,1'-
(hydroxyimino)bis-. The document elucidates the compound's chemical structure,
physicochemical properties, plausible synthetic routes, and established industrial applications.
Particular emphasis is placed on clarifying the structural ambiguity arising from its common
name versus its IUPAC designation. All quantitative data is presented in tabular format, and
logical workflows, including a proposed synthesis pathway, are visualized using Graphviz
diagrams. This guide is intended for researchers, chemists, and professionals in drug
development and materials science.

Chemical Identity and Structure

A notable ambiguity exists between the common name "2-Propanol, 1,1'-(hydroxyimino)bis-"
and the structure registered under CAS number 97173-34-7. The term "hydroxyimino" typically
suggests an oxime functional group (C=N-OH). However, the IUPAC name, molecular formula,
and data from chemical databases like PubChem definitively identify this compound as a
hydroxylamine derivative: 1-[hydroxy(2-hydroxypropyl)amino]propan-2-ol.[1] This structure
features a central nitrogen atom bonded to one hydroxyl group (-OH) and two 2-hydroxypropyl
groups.

The structural representation is as follows:

Figure 1: Chemical Structure of 1-[hydroxy(2-hydroxypropyl)amino]propan-2-ol.
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Chemical Identifiers

The following table summarizes the key identifiers for this compound.

Identifier Value Reference(s)

CAS Number 97173-34-7 [1]

1-[hydroxy(2-

IUPAC Name hydroxypropyl)amino]propan- [1]
2-ol

Molecular Formula CeH15NOs [1]

Molecular Weight 149.19 g/mol [1]
1,1-

Synonyms (Hydroxyazanediyl)bis(propan-  [1][2]
2-0l)

InChl=1S/C6H15NO3/c1-
InChl 5(8)3-7(10)4-6(2)9/h5-6,8- [1]
10H,3-4H2,1-2H3

JYOCWMVETLTCNF-
InChlKey [1]
UHFFFAOYSA-N

SMILES CC(CN(CC(C)0)0)O [1]

Physicochemical Properties

Detailed experimental data for this specific compound are not readily available in the public
domain. The properties listed below are computationally derived and provide an estimate of its
chemical behavior.
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Property Value Reference(s) Notes

Experimental

Physical State Liquid [1] ]
observation.
XLogP3-AA -0.7 [1] Computed.
Hydrogen Bond Donor
[1] Computed.

Count
Hydrogen Bond

4 [1] Computed.

Acceptor Count

Synthesis and Manufacturing
Plausible Experimental Protocol

While a specific, peer-reviewed synthesis protocol for 1-[hydroxy(2-
hydroxypropyl)amino]propan-2-ol is not available, a plausible route can be inferred from
general chemical principles for the synthesis of N,N-disubstituted hydroxylamines. The most
direct method would be the N-oxidation of the corresponding secondary amine,
diisopropanolamine (1,1'-Iminobis[2-propanol], CAS: 110-97-4).

Reaction: (CHsCH(OH)CH2)2NH + [O] - (CH3CH(OH)CH2)2N-OH
Proposed Methodology:

» Dissolution: Dissolve diisopropanolamine in a suitable solvent such as water or a short-chain
alcohol.

o Oxidation: Introduce a controlled oxidizing agent. A common choice for N-oxidation of
amines is hydrogen peroxide (H2032), often in the presence of a catalyst like titanium-silicalite
to improve yield and selectivity.

¢ Reaction Control: Maintain the reaction at a controlled temperature (e.g., room temperature
or slightly elevated) to prevent over-oxidation or decomposition.

» Monitoring: Monitor the reaction progress using techniques like Thin Layer Chromatography
(TLC) or Gas Chromatography (GC).
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o Workup and Purification: Once the reaction is complete, the product can be isolated through
solvent evaporation followed by purification, potentially using column chromatography or
vacuum distillation.

The workflow for this proposed synthesis is illustrated below.
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Figure 2: Proposed workflow for the synthesis of the target compound.

Manufacturing Information
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This compound is classified under the "All Other Basic Organic Chemical Manufacturing" and
"Petrochemical Manufacturing” sectors. According to EPA Chemical Data Reporting, the
aggregated production volume in the United States between 2016 and 2019 was less than
1,000,000 Ibs per year.[1][3]

Applications and Functional Relationships

The primary applications of 2-Propanol, 1,1'-(hydroxyimino)bis- are industrial, leveraging its
unique molecular structure.

e Corrosion Inhibitors and Anti-Scaling Agents: The molecule possesses multiple hydroxy! (-
OH) groups and a central nitrogen atom, which can act as ligands to chelate metal ions on a
surface. This coordination prevents oxidative reactions (corrosion) and the buildup of mineral
scale.[1]

o Cement Additive: When used in cement mixtures, it can improve workability and durability.[2]
The hydroxyl groups can interact with water and mineral components, influencing hydration
kinetics and particle dispersion.

o Pharmaceutical and Cosmetic Applications: It has been reported to function as a solvent and
stabilizer in drug formulations and as a humectant (moisturizer) in cosmetics, owing to its
high polarity and hydrogen-bonding capacity.[2]

o Research: The compound has been investigated for its potential cytotoxicity against certain
cancer cell lines, although this is not a primary application.[2]

The relationship between the compound's structural features and its applications is depicted in
the following diagram.
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Figure 3: Relationship between structural features and applications.

Conclusion

The compound identified as CAS 97173-34-7, while often cited by the ambiguous name 2-
Propanol, 1,1'-(hydroxyimino)bis-, is structurally confirmed as 1-[hydroxy(2-
hydroxypropyl)amino]propan-2-ol. It is a functionalized hydroxylamine with applications
primarily in industrial settings as a corrosion inhibitor and cement additive, stemming from its
ability to chelate metals and interact with polar substances. While data on its experimental
properties and specific synthesis protocols are scarce, its chemical nature allows for the
postulation of logical synthetic routes and a clear understanding of its mechanism of action in
its various applications. Further research would be beneficial to experimentally validate its
physicochemical properties and explore its potential in other fields.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1609678#2-propanol-1-1-hydroxyimino-bis-chemical-
structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com
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